molecular formula C15H23NO2 B14889090 n-(Sec-butyl)-3-(2-ethoxyphenyl)propanamide

n-(Sec-butyl)-3-(2-ethoxyphenyl)propanamide

Cat. No.: B14889090
M. Wt: 249.35 g/mol
InChI Key: RCBRUPKCFUNMBT-UHFFFAOYSA-N
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Description

N-(Sec-butyl)-3-(2-ethoxyphenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a sec-butyl group attached to the nitrogen atom and an ethoxyphenyl group attached to the propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Sec-butyl)-3-(2-ethoxyphenyl)propanamide typically involves the reaction of 2-ethoxybenzoyl chloride with sec-butylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Sec-butyl)-3-(2-ethoxyphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

N-(Sec-butyl)-3-(2-ethoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Sec-butyl)-3-(2-ethoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(Sec-butyl)-3-(2-methoxyphenyl)propanamide
  • N-(Sec-butyl)-3-(2-ethoxyphenyl)butanamide
  • N-(Sec-butyl)-3-(2-ethoxyphenyl)pentanamide

Uniqueness

N-(Sec-butyl)-3-(2-ethoxyphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the ethoxy group, in particular, can influence the compound’s reactivity and interactions with other molecules, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

N-butan-2-yl-3-(2-ethoxyphenyl)propanamide

InChI

InChI=1S/C15H23NO2/c1-4-12(3)16-15(17)11-10-13-8-6-7-9-14(13)18-5-2/h6-9,12H,4-5,10-11H2,1-3H3,(H,16,17)

InChI Key

RCBRUPKCFUNMBT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)CCC1=CC=CC=C1OCC

Origin of Product

United States

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